[4-(4-Methylphenyl)thiophen-2-yl]methanamine
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Overview
Description
[4-(4-Methylphenyl)thiophen-2-yl]methanamine: is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features a thiophene ring substituted with a 4-methylphenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methylphenyl)thiophen-2-yl]methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Substitution with 4-Methylphenyl Group: The thiophene ring is then subjected to a Friedel-Crafts alkylation reaction with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved by reacting the intermediate compound with formaldehyde and ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Methylphenyl)thiophen-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Chlorine, bromine, nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Chemistry:
Catalysis: [4-(4-Methylphenyl)thiophen-2-yl]methanamine can be used as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in various organic reactions.
Material Science: The compound is explored for its potential in the development of conductive polymers and organic semiconductors.
Biology and Medicine:
Pharmaceuticals: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with antimicrobial, anti-inflammatory, or anticancer properties.
Biochemical Research: It can be used as a probe or intermediate in the synthesis of biologically active molecules.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Agrochemicals: It may serve as an intermediate in the production of herbicides, insecticides, and fungicides.
Mechanism of Action
The mechanism of action of [4-(4-Methylphenyl)thiophen-2-yl]methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to desired biological outcomes. For example, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Comparison with Similar Compounds
- [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine
- [4-(4-Chlorophenyl)thiophen-2-yl]methanamine
- [4-(4-Nitrophenyl)thiophen-2-yl]methanamine
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (e.g., methoxy, chloro, nitro groups).
- Chemical Properties: These substituents can significantly influence the compound’s reactivity, solubility, and stability.
- Biological Activity: The presence of different substituents can alter the compound’s interaction with biological targets, leading to variations in efficacy and toxicity.
Uniqueness: [4-(4-Methylphenyl)thiophen-2-yl]methanamine is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
[4-(4-methylphenyl)thiophen-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-6,8H,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUONBVUCJELJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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